molecular formula C20H18FN5O2 B15156985 (R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 934343-77-8

(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

货号: B15156985
CAS 编号: 934343-77-8
分子量: 379.4 g/mol
InChI 键: WSMQUUGTQYPVPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity:
This compound is a pyrido[4,3-d]pyrimidin-5-one derivative with the molecular formula C₂₀H₁₈FN₅O₂ and a molecular weight of 379.40 g/mol (CAS: 934343-74-5) . Its structure features:

  • A chiral (R)-configured dihydro-pyrido-pyrimidinone core.
  • A 4-fluoro-2-(6-methoxypyridin-2-yl)phenyl substituent at position 5.
  • A methyl group at position 4 and an amino group at position 2.

Therapeutic Relevance:
Patents disclose its use in treating cellular proliferative, viral, and central nervous system diseases, often in combination with other therapeutic agents . The 6-methoxypyridinyl and 4-fluorophenyl groups likely enhance target binding and metabolic stability.

属性

CAS 编号

934343-77-8

分子式

C20H18FN5O2

分子量

379.4 g/mol

IUPAC 名称

2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)

InChI 键

WSMQUUGTQYPVPD-UHFFFAOYSA-N

规范 SMILES

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC

产品来源

United States

准备方法

The synthesis of NVP-HSP990 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold, followed by various functional group modifications to achieve the final product . Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

化学反应分析

NVP-HSP990 undergoes several types of chemical reactions, including:

科学研究应用

相似化合物的比较

Structural Analogues and Substitution Patterns

Compound Name / ID Key Substituents Molecular Weight Key Differences Evidence ID
(R)-6-(2-chloro-5-fluorophenyl)-5-methyl-2-... Chloro (Cl) at benzene ring, piperazinyl group ~700 g/mol* Cl vs. F substitution; bulkier piperazinyl side chain
(8R)-8-(4-chlorophenyl)-6-(2-methylindazol-5-yl)-... 4-Chlorophenyl, indazolyl group ~550 g/mol* Chlorophenyl vs. fluorophenyl; indazolyl vs. methoxypyridinyl
6-bromo-8-cyclopentyl-5-methyl-2-... Bromo (Br), cyclopentyl group ~550 g/mol* Bromine substitution; cyclopentyl vs. methyl
2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-... 3-Fluoro-4-methoxyphenyl, tetrahydropyridinyl ~450 g/mol* Methoxy positional isomerism; tetrahydropyridinyl core
6-(2,4-Difluorophenoxy)-8-methyl-2-... Difluorophenoxy, tetrahydro-pyranyl ~400 g/mol* Phenoxy vs. phenyl; tetrahydro-pyranyl vs. pyridinyl

*Molecular weights estimated based on structural complexity.

Key Observations :

Halogen Substitutions: The 4-fluoro group in the target compound may improve metabolic stability compared to chloro (e.g., ) or bromo () analogs, which could increase toxicity risks . Difluorophenoxy groups () enhance hydrophobicity but may reduce solubility .

Chirality and Core Modifications: The (R)-configuration in the target compound is critical for activity, as seen in other chiral pyrido-pyrimidinones (e.g., ) . Cyclopentyl or tetrahydro-pyranyl substituents () may alter pharmacokinetic profiles by modulating lipophilicity .

Bioactivity Trends :
  • Substitution at Position 2: The amino group in the target compound is conserved across analogs (), indicating its role in target binding .
  • Methyl at Position 4 : This substituent is unique to the target compound and may reduce steric hindrance compared to bulkier groups (e.g., cyclopentyl in ) .

生物活性

(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one, also known as HSP990 or NVP-HSP990, is a synthetic small molecule that has garnered attention for its potential therapeutic applications. This compound primarily functions as an inhibitor of heat shock protein 90 (HSP90), which plays a critical role in the stabilization and function of various oncogenic proteins.

PropertyValue
Molecular Formula C20H18FN5O2
Molecular Weight 379.39 g/mol
CAS Number 934343-74-5
IUPAC Name (7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one
PubChem CID 46216556

HSP990 acts by inhibiting the activity of HSP90, a molecular chaperone involved in the folding and stabilization of numerous proteins implicated in cancer progression. By disrupting HSP90's function, HSP990 leads to the degradation of client proteins associated with tumor growth and survival.

Antitumor Activity

Research indicates that HSP990 exhibits significant antitumor effects across various cancer cell lines. In vitro studies have shown that HSP990 can induce apoptosis in cancer cells through the downregulation of key oncogenic pathways.

Case Studies

  • Breast Cancer Models : In a study involving breast cancer cell lines, treatment with HSP990 resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in hormone-receptor-positive breast cancer.
  • Lung Cancer : Another study demonstrated that HSP990 effectively inhibited the proliferation of non-small cell lung cancer (NSCLC) cells. The compound was shown to enhance the efficacy of existing chemotherapeutic agents, suggesting its utility in combination therapies.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have revealed that HSP990 has favorable absorption and distribution characteristics. However, toxicity profiles indicate potential side effects that warrant further investigation. Notably, preclinical trials have reported mild to moderate toxicity at higher doses.

Efficacy in Combination Therapies

Recent findings suggest that combining HSP990 with other targeted therapies may enhance its efficacy. For instance, co-administration with PI3K inhibitors has shown synergistic effects in preclinical models of breast and prostate cancers.

Resistance Mechanisms

Despite its efficacy, some studies have identified potential resistance mechanisms to HSP990 treatment. These include upregulation of alternative chaperone pathways and mutations in client proteins that diminish drug binding affinity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。